

Thermochemical Properties of Aminocyclopentanol Salts: A Technical Guide

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Compound of Interest

Compound Name: (1*r*,3*s*)-3-Aminocyclopentanol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of aminocyclopentanol salts. Due to a lack of specific experimental data for aminocyclopentanol salts in the current literature, this guide presents data for analogous cyclic amine compounds, namely cyclopentylamine and piperidine hydrochloride, to provide representative thermochemical values. Furthermore, it details the established experimental and computational methodologies for determining these crucial thermodynamic parameters.

Quantitative Thermochemical Data for Analogous Compounds

The following tables summarize key thermochemical data for cyclopentylamine and piperidine hydrochloride. These values serve as estimations for the properties of aminocyclopentanol salts, given their structural similarities as cyclic amines.

Table 1: Thermochemical Data for Cyclopentylamine (C₅H₁₁N)

Property	Value	Units	Method	Reference
Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	-54.86 ± 0.92	kJ/mol	Combustion Calorimetry	--INVALID-LINK-- [1]

Table 2: Thermochemical Data for Piperidine Hydrochloride (C₅H₁₁N·HCl)

Property	Value	Units	Method	Reference
Melting Point	245-248	°C	Not specified	--INVALID-LINK-- [2]
Water Solubility	>1500	g/L	Not specified	--INVALID-LINK-- [2]

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties of organic salts, such as aminocyclopentanol salts, relies on a suite of well-established experimental techniques. The primary methods include calorimetry for measuring heat changes and thermal analysis for observing physical and chemical changes as a function of temperature.

Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes. For aminocyclopentanol salts, the most relevant calorimetric techniques are combustion calorimetry and solution calorimetry.

2.1.1. Combustion Calorimetry

This technique is used to determine the enthalpy of formation ($\Delta_f H^\circ$) of a compound. The organic salt is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

- **Apparatus:** A bomb calorimeter, typically consisting of a sealed combustion vessel, a water-filled container, a stirrer, a thermometer, and an ignition system.
- **Procedure:**

- A precisely weighed sample of the aminocyclopentanol salt is placed in a crucible inside the bomb.
- The bomb is sealed and pressurized with pure oxygen.
- The bomb is submerged in a known quantity of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited via an electrical fuse.
- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
- The enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO_2 , H_2O , N_2 , and HCl).

2.1.2. Solution Calorimetry

Solution calorimetry is employed to measure the enthalpy of solution (Δ_{solH}), which is the heat absorbed or released when a substance dissolves in a solvent. This can be useful for studying the interactions between the aminocyclopentanol salt and a solvent, which is critical in pharmaceutical applications.

- Apparatus: A solution calorimeter, which can be an isothermal titration calorimeter (ITC) or a simple isoperibol calorimeter.
- Procedure:
 - A known amount of the aminocyclopentanol salt is introduced into a reaction vessel containing a known amount of solvent (e.g., water or a buffer solution).
 - The temperature change upon dissolution is monitored.
 - The enthalpy of solution is calculated from the temperature change, the amount of substance, and the heat capacity of the system.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the heat capacity (C_p) of a substance, as well as the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions).

- Apparatus: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature.
- Procedure:
 - A small, weighed amount of the aminocyclopentanol salt is sealed in a sample pan. An empty pan is used as a reference.
 - The sample and reference are heated at a constant rate.
 - The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.
 - The heat capacity is determined from the heat flow signal.
 - Phase transitions are observed as endothermic or exothermic peaks, and the enthalpy of the transition is calculated from the peak area.

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of aminocyclopentanol salts.

- Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.
- Procedure:

- A sample of the aminocyclopentanol salt is placed in the TGA pan.
- The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously recorded as a function of temperature.
- The resulting TGA curve shows the temperatures at which decomposition occurs and the corresponding mass loss.

Computational Protocols for Predicting Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting the thermochemical properties of molecules. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose.

Calculation of Gas-Phase Enthalpy of Formation

The standard approach for calculating the gas-phase enthalpy of formation involves a combination of quantum mechanical calculations and empirical corrections.

- Methodology: High-level composite methods such as Gaussian-n theories (e.g., G3B3) or complete basis set (CBS) methods are often employed. A typical workflow involves:
 - Geometry Optimization: The 3D structure of the aminocyclopentanol cation and the corresponding anion (e.g., chloride) are optimized to find the lowest energy conformation.
 - Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
 - Single-Point Energy Calculation: A more accurate single-point energy is calculated using a larger basis set.
 - Atomization Energy Calculation: The total energy of the molecule is used to calculate the atomization energy, which is the energy required to break the molecule into its constituent atoms.

- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated by combining the atomization energy with the known experimental enthalpies of formation of the individual atoms.

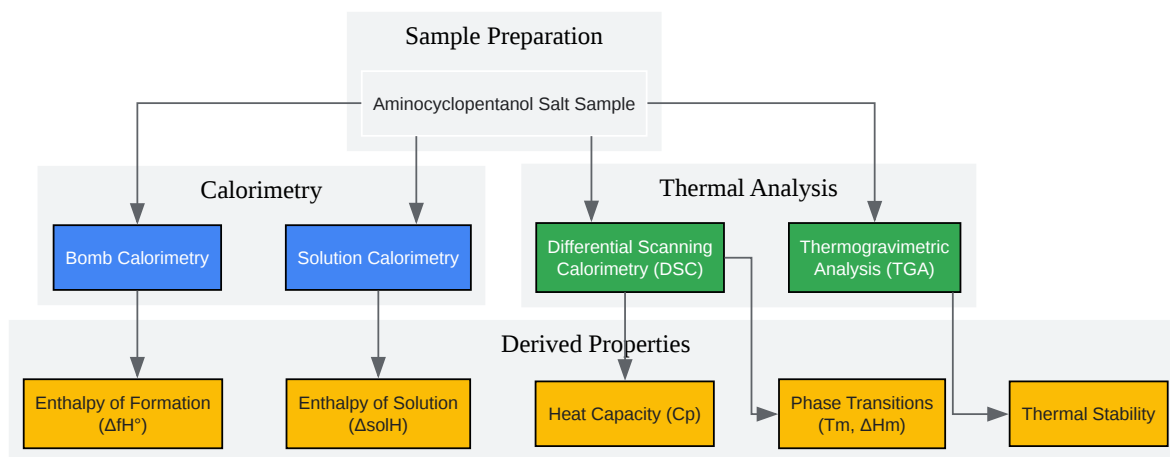
Calculation of Solid-State Properties

To obtain thermochemical data for the solid state, the calculated gas-phase properties must be corrected for intermolecular interactions in the crystal lattice.

- Methodology:
 - Lattice Energy Calculation: The lattice energy, which is the energy released when gaseous ions come together to form a solid crystal, can be estimated using solid-state DFT calculations or empirical models based on the calculated ionic volumes.
 - Solid-State Enthalpy of Formation: The solid-state enthalpy of formation is then calculated by combining the gas-phase enthalpies of formation of the ions with the lattice energy using a Born-Haber cycle.
 - Heat Capacity and Entropy: Solid-state heat capacity and entropy can be estimated using statistical thermodynamics based on the calculated vibrational frequencies from a periodic DFT calculation of the crystal structure.

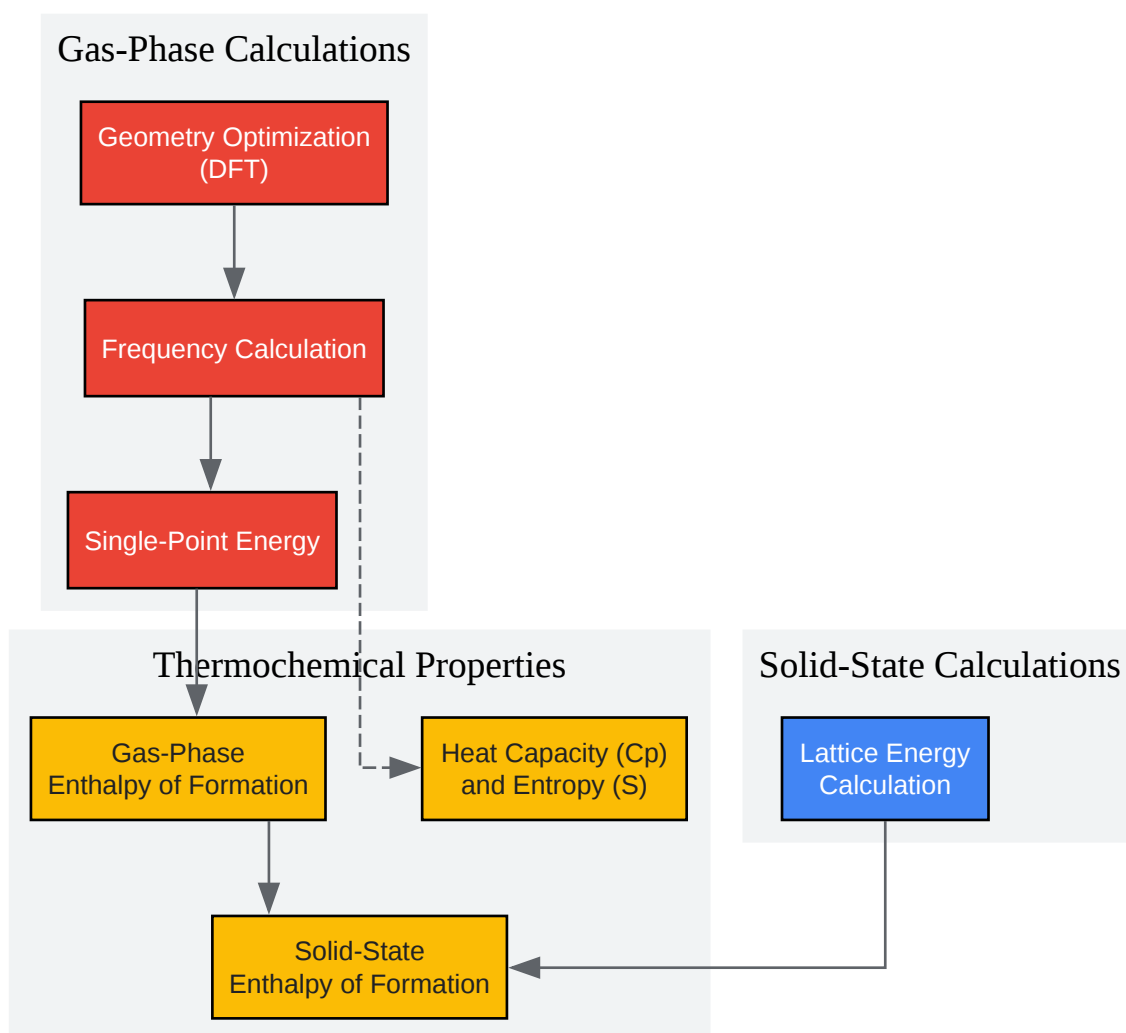
Visualizations

The following diagrams illustrate the workflows for the experimental and computational determination of thermochemical properties.



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Caption: Experimental workflow for determining thermochemical properties.



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Caption: Computational workflow for predicting thermochemical properties.

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